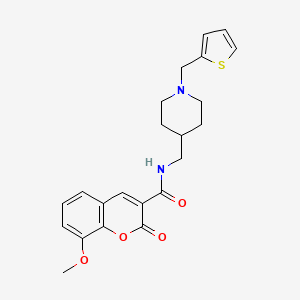
8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, also known by its CAS number 1211384-84-7, is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O4S with a molecular weight of 412.5 g/mol. The structure features a chromene core with a methoxy group at position 8, an oxo group at position 2, and a carboxamide functional group connected to a piperidine moiety substituted with a thiophene ring.
| Property | Value |
|---|---|
| CAS Number | 1211384-84-7 |
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 412.5 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, the related pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
A study demonstrated that these derivatives can enhance the efficacy of standard chemotherapy agents like doxorubicin, suggesting their potential as adjuvant therapies in cancer treatment .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar chromene derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies on related compounds indicate that they may inhibit the growth of pathogenic microorganisms through mechanisms that disrupt cellular processes.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Inhibition of Enzymatic Activity : Some studies suggest that chromene derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell cycle regulation.
Study on Anticancer Effects
In a controlled laboratory setting, a series of experiments were conducted using MCF-7 and MDA-MB-231 breast cancer cell lines treated with various concentrations of the compound. The results indicated a dose-dependent cytotoxic effect, with significant induction of apoptosis observed at higher concentrations.
Study on Antimicrobial Effects
A comparative study evaluated the antimicrobial efficacy of several chromene derivatives against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating potent antimicrobial activity.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-6-2-4-16-12-18(22(26)28-20(16)19)21(25)23-13-15-7-9-24(10-8-15)14-17-5-3-11-29-17/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFOZPFAAOCILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














